

Spectroscopic Profile of (1R,2R)-2-Aminocyclopentanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: (1R,2R)-2-aminocyclopentanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **(1R,2R)-2-aminocyclopentanecarboxylic acid**, a conformationally constrained cyclic β -amino acid of significant interest in peptidomimetics and drug design. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **(1R,2R)-2-aminocyclopentanecarboxylic acid** are summarized in the tables below. This information is critical for the identification, characterization, and quality control of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The data presented here are for the enantiomeric compound (1S,2S)-2-aminocyclopentanecarboxylic acid, which is expected to

have identical NMR spectra to the (1R,2R) enantiomer when measured in an achiral solvent such as D₂O.[1][2]

Table 1: ¹H NMR Spectroscopic Data for (1R,2R)-2-Aminocyclopentanecarboxylic Acid

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.88	q	7.4	CHNH ₂
2.90–2.97	m	-	CHCO ₂ H
2.13–2.23	m	-	CH ₂
1.66–1.91	m	-	CH ₂ CH ₂

Solvent: D₂O, Spectrometer Frequency: 400 MHz. Note: Amine (NH₂) and carboxylic acid (CO₂H) protons are typically not observed in D₂O due to deuterium exchange.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for (1R,2R)-2-Aminocyclopentanecarboxylic Acid

Chemical Shift (δ) ppm	Assignment
177.1	C=O
53.9	CH-NH ₂
48.2	CH-CO ₂ H
30.4	CH ₂
28.6	CH ₂
22.7	CH ₂

Solvent: D₂O, Spectrometer Frequency: 100 MHz.[1][2]

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for (1R,2R)-2-aminocyclopentanecarboxylic acid is not readily available in the reviewed literature, the expected characteristic absorption bands

can be predicted based on the functional groups present in the molecule. As a solid, the amino acid is expected to exist in its zwitterionic form.

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber Range (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3100 - 2500	Broad, Strong	O-H stretch (from COOH), N-H stretch (from NH ₃ ⁺)	Carboxylic acid, Ammonium ion
~1600	Strong	N-H bend (asymmetric)	Ammonium ion (NH ₃ ⁺)
~1580	Strong	C=O stretch (asymmetric)	Carboxylate (COO ⁻)
~1500	Moderate	N-H bend (symmetric)	Ammonium ion (NH ₃ ⁺)
~1410	Moderate	C=O stretch (symmetric)	Carboxylate (COO ⁻)
~1300	Moderate	C-O stretch	Carboxylate (COO ⁻)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which is invaluable for confirming the elemental composition of a compound.

Table 4: High-Resolution Mass Spectrometry Data

Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula	Calculated Mass	Found Mass
ESI	[M+H] ⁺	C ₆ H ₁₂ NO ₂	130.0868	130.0865

Technique: Electrospray Ionization (ESI).[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of **(1R,2R)-2-aminocyclopentanecarboxylic acid**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(1R,2R)-2-aminocyclopentanecarboxylic acid** in 0.5-0.7 mL of deuterium oxide (D₂O). Ensure complete dissolution, using gentle vortexing if necessary. Transfer the solution to a standard 5 mm NMR tube.
- **Instrument Setup:**
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Tune and shim the probe for the D₂O sample to achieve optimal magnetic field homogeneity.
 - Set the sample temperature to a constant value, typically 298 K (25 °C).
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
 - Apply a solvent suppression technique to attenuate the residual HDO signal.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to an internal or external standard. For D₂O, the residual HDO peak can be set to 4.79 ppm.
- **¹³C NMR Acquisition:**

- Acquire a proton-decoupled ^{13}C spectrum.
- A larger number of scans will be required compared to ^1H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Process the data similarly to the ^1H spectrum.
- Reference the spectrum using a suitable method for D_2O solutions.

IR Spectroscopy Protocol

- Sample Preparation (Solid State):
 - KBr Pellet Method: Mix a small amount of the finely ground solid sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to ensure a homogenous dispersion. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
- Data Acquisition:
 - Place the prepared sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the desired range (typically $4000\text{-}400\text{ cm}^{-1}$).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

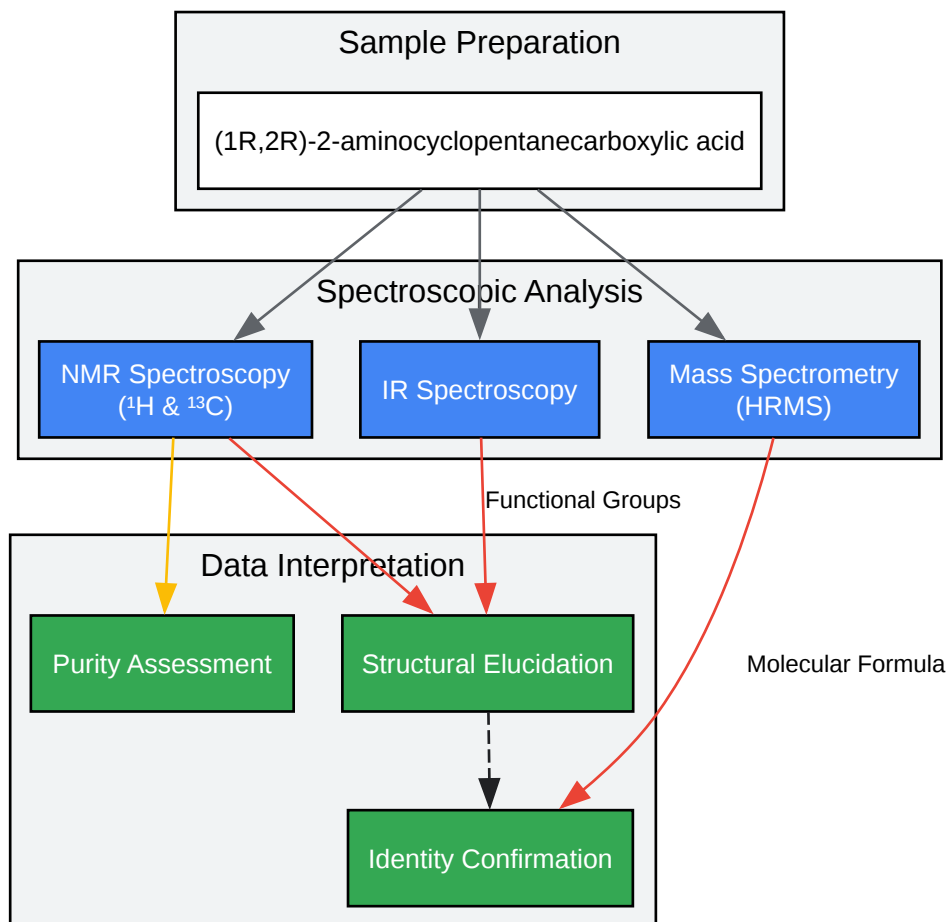
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of an acid like formic acid to promote protonation for positive ion mode.
- Instrument Setup:
 - Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
 - Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
 - Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.
- Data Acquisition:
 - Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
 - Acquire the mass spectrum in positive ion mode to detect the protonated molecule $[M+H]^+$.
 - Acquire data over a mass range that includes the expected m/z of the analyte.
- Data Analysis:
 - Determine the accurate m/z of the molecular ion peak.
 - Use the instrument's software to calculate the elemental composition based on the accurate mass measurement and compare it to the theoretical composition of $C_6H_{11}NO_2$.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like **(1R,2R)-2-aminocyclopentanecarboxylic acid**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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